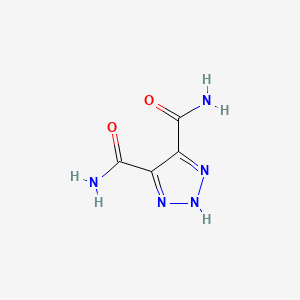

2H-1,2,3-Triazole-4,5-dicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

388623-87-8 |

|---|---|

Molecular Formula |

C4H5N5O2 |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

2H-triazole-4,5-dicarboxamide |

InChI |

InChI=1S/C4H5N5O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H2,5,10)(H2,6,11)(H,7,8,9) |

InChI Key |

HDIBQANHVXCQBC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=C1C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,2,3 Triazole 4,5 Dicarboxamide and Derivatives

Direct Synthesis Approaches to 2H-1,2,3-Triazole-4,5-dicarboxamide

Direct synthesis of the this compound scaffold can be achieved through several key reaction types, including cycloaddition reactions to form the triazole ring, amidation strategies to install the carboxamide groups, and multi-component reactions that build the molecule in a single pot.

Cycloaddition Reactions in the Formation of this compound Precursors

Cycloaddition reactions are fundamental to the formation of the 1,2,3-triazole ring system. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" and provides high yields of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov For the synthesis of 4,5-disubstituted triazoles like the target compound, precursors containing the necessary functional groups are required.

The synthesis often begins with the creation of a suitable azide (B81097) and a dicarbonyl-containing alkyne. For instance, a common precursor is 4,5-dicyano-1,2,3-triazole, which can be synthesized through the cyclization of diaminomaleonitrile (B72808). nih.gov This dicyano compound can then be hydrolyzed to the corresponding dicarboxylic acid, a key intermediate for the final dicarboxamide. nih.gov

Another approach involves the cycloaddition of aryl azides with 1,3-dicarbonyl compounds, which can lead to the formation of 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net The choice of solvent and base can be critical in directing the outcome of these reactions. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| Diaminomaleonitrile | Cyclization | 4,5-dicyano-1,2,3-triazole | nih.gov |

| Aryl azides and 1,3-dicarbonyl compounds | Potassium carbonate in dimethylsulfoxide | 1,4-regioisomers of 1,2,3-triazoles | researchgate.net |

| Benzyl halides, sodium azide, terminal alkyne | One-pot | 1,2,3-triazoles | nih.gov |

Amidation Strategies for this compound Synthesis

Once the 1,2,3-triazole-4,5-dicarboxylic acid precursor is obtained, the final step is the formation of the dicarboxamide. This is typically achieved through standard amidation reactions. However, the reactivity of the triazole ring's nitrogen atoms can sometimes complicate direct amide coupling. nih.gov

A common method involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between the dicarboxylic acid and the desired amine. scipublications.commdpi.com Alternatively, the dicarboxylic acid can be converted to a more reactive species, such as an acid chloride, before reaction with the amine.

In some cases, aminolysis of a corresponding ester precursor is a viable route to the amide. nih.gov This can be particularly useful when direct amidation proves challenging due to side reactions.

| Starting Material | Reagents | Product | Reference |

| Carboxylic acid, amine | EDCI, HOBT, Triethylamine in DCM | Amide | scipublications.com |

| Carboxylic acid, amine | EDCI, HOBT, Et3N in CH2Cl2 | Amide | mdpi.com |

| Ester | Aminolysis | Amide | nih.gov |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. nih.gov These reactions are highly valued in organic and medicinal chemistry for their ability to rapidly generate molecular diversity. nih.gov

One example is the one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, which involves two sequential multicomponent reactions. nih.gov Another strategy employs a base-promoted, metal-free reaction between 1,3-diones, β-nitrostyrenes, and hydrazones to create hybrid molecules containing a 1,2,4-triazole (B32235) ring. rsc.orgcolab.ws While not directly producing the target compound, these methods highlight the power of MCRs in constructing complex triazole-containing scaffolds.

Studies on the multicomponent reactions of 4-amino-5-carboxamido-1,2,3-triazole with carbonyl compounds have also been explored, demonstrating the versatility of this building block in creating fused heterocyclic systems. scilit.com

Functionalization and Derivatization of the this compound Core

Once the core this compound structure is synthesized, it can be further modified to create a library of derivatives with potentially diverse properties. This functionalization can occur at the nitrogen atoms of the triazole ring or at the carboxamide moieties.

N-Substitution Reactions

The nitrogen atoms of the 1,2,3-triazole ring can be substituted with various groups, which can significantly influence the molecule's properties. N-alkylation or N-arylation can be achieved through reactions with appropriate alkyl or aryl halides. For example, a patent describes the synthesis of 2-substituted-2H-1,2,3-triazole derivatives through reactions involving Grignard reagents and subsequent coupling reactions. google.com

The synthesis of N-substituted 1,2,4-triazoles has been reviewed, highlighting various methods for introducing substituents onto the triazole nitrogen. researchgate.net These methods are often adaptable to the 1,2,3-triazole system.

Modification at Carboxamide Moieties

The carboxamide groups at the 4 and 5 positions of the triazole ring offer another site for modification. A wide range of amines can be used in the amidation step to introduce different substituents, leading to a diverse set of derivatives. The synthesis of various carboxamide derivatives containing the 1,2,3-triazole ring has been reported, showcasing the structural variety that can be achieved. researchgate.net

For example, a series of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives have been synthesized and evaluated for their biological activity. researchgate.net The synthesis involved the coupling of a triazole precursor with different anilines. Similarly, the synthesis of amide derivatives of 5-amino-1,2,4-triazole-3-carboxylic acid has been explored, although direct amidation proved challenging in some cases. researchgate.net

The development of new synthetic methods continues to expand the toolkit available for creating novel this compound derivatives for various applications.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial in the synthesis of specifically substituted 1,2,3-triazoles, including the 4,5-dicarboxamide variant. The ability to control the placement of functional groups on the triazole ring is paramount for developing compounds with desired properties.

One key precursor for accessing 4,5-disubstituted 1,2,3-triazoles is 4,5-dicyano-1,2,3-triazole, which can be synthesized from diaminomaleonitrile through a cyclization reaction. nih.gov This dicyano-triazole serves as a versatile intermediate. For instance, controlled hydrolysis under acidic conditions can selectively convert one of the nitrile groups into a carboxamide, yielding 4-carboxamide-5-cyano-1,2,3-triazole. nih.gov Further hydrolysis under alkaline conditions can then transform the remaining nitrile group and the initial amide to afford 4,5-dicarboxylic acid-1,2,3-triazole. nih.gov This dicarboxylic acid can subsequently be converted to the desired this compound through standard amidation procedures.

Another approach involves the functionalization of pre-formed triazole rings. For instance, the development of the 2H-thiazolo[4,5-d] researchgate.netjetir.orgnih.govtriazole (ThTz) system, an unprecedented [5-5]-fused heteroaromatic scaffold, showcases extensive functionalization capabilities of both the thiazole (B1198619) and triazole moieties. nih.govrsc.org This highlights the potential for post-synthetic modification of triazole derivatives to introduce carboxamide functionalities.

Reactions of hydrazonoyl halides with 2-thioxopyrimidin-4-ones can lead to the formation of 1,2,3-triazoles. The regioselectivity of these reactions, leading to either angular or linear products, is influenced by the electronic properties of the substrates. nih.gov While not directly yielding the dicarboxamide, this illustrates the principle of controlling regiochemistry in triazole synthesis.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of 1,2,3-triazoles, often providing high yields, selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Syntheses (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry" and is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govorganic-chemistry.orgacs.org This reaction is characterized by its high efficiency, broad functional group tolerance, and strict regioselectivity, proceeding under mild, often aqueous, conditions. jetir.orgorganic-chemistry.org The Cu(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org

While CuAAC is renowned for producing 1,4-disubstituted triazoles, modifications and alternative metal catalysts can provide access to other substitution patterns. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes to produce fully substituted triazoles. jetir.orgorganic-chemistry.org A copper-catalyzed decarboxylative regioselective protocol has also been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles from cinnamic acids and aryl azides under aerobic conditions using a Cu(II) catalyst. rsc.org

To synthesize a this compound derivative via this approach, one would start with an appropriately substituted alkyne bearing pre-installed or protected carboxamide groups at the positions destined to become C4 and C5 of the triazole ring.

| Catalyst System | Reactants | Product Regioselectivity | Key Features |

| Cu(I) | Terminal Alkyne + Azide | 1,4-disubstituted | High yield, mild conditions, wide functional group tolerance. jetir.orgorganic-chemistry.org |

| Ru(II) (e.g., Cp*RuCl) | Terminal/Internal Alkyne + Azide | 1,5-disubstituted / 1,4,5-trisubstituted | Complements CuAAC, allows for fully substituted triazoles. organic-chemistry.org |

| Cu(II) | Cinnamic Acid + Aryl Azide | 1,5-disubstituted | Decarboxylative annulation under aerobic conditions. rsc.org |

| Ag(I) | Isonitrile + Diazide | N1-substituted | [3+2] cycloaddition. nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of triazoles. These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable organocascade process enables the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from readily available primary amines, enolizable ketones, and 4-nitrophenyl azide, which serves as a dinitrogen source. rsc.org This approach highlights the potential of organocatalysis to construct the triazole core from simple building blocks.

Furthermore, the synthesis of carbonyl-containing 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles has been achieved with high yields and chemo-/regioselectivity from 2,4-diketoesters and azides. researchgate.net This sequential one-pot reaction proceeds through a combination of organocatalytic enolization, in situ [3+2]-cycloaddition, and hydrolysis, demonstrating a versatile metal-free route to functionalized triazoles. researchgate.net

| Organocatalytic Strategy | Starting Materials | Product Type | Key Advantages |

| Organocascade Process | Primary Amines, Enolizable Ketones, 4-Nitrophenyl Azide | 1,5-disubstituted 1,2,3-triazoles | Metal-free, uses abundant starting materials. rsc.org |

| Sequential One-Pot Reaction | 2,4-Diketonesters, Azides | Carbonyl-containing 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles | High yield, chemo- and regioselective, metal-free. researchgate.net |

Metal-Free and Green Synthetic Routes

The development of metal-free and green synthetic routes for 1,2,3-triazoles aligns with the principles of sustainable chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.govrsc.org

An efficient metal-free synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles has been developed from α,α-difluoro-N-tosylhydrazones and amines through a C-F bond cleavage protocol. researchgate.net This method offers high efficiency and excellent functional group compatibility. Another metal-free approach involves the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid to yield 1,3,5-trisubstituted-1,2,4-triazoles, showcasing a strategy that could be adapted for 1,2,3-triazole synthesis. nih.gov

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles has been developed using carbodiimides and diazo compounds via a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org

Green chemistry principles are also being applied to the synthesis of 1,2,3-triazoles, focusing on the use of eco-friendly solvents, catalysts, and energy sources like microwave irradiation or ultrasound. nih.govrsc.org For instance, the synthesis of 4-substituted 1,2,3-triazole coumarin-derivatives has been achieved via a copper(I) catalyzed Huisgen 1,3-dipolar cycloaddition, which can be optimized for greener conditions. nih.gov The synthesis of 1,2,3-triazoles from alkynes and azides can be catalyzed by a bio-reduced alkynylcopper(I) complex, prepared using glucose as a reducing agent, highlighting a sustainable catalytic approach. mdpi.com

| Synthetic Route | Key Reagents/Conditions | Product Type | Advantages |

| C-F Bond Cleavage | α,α-difluoro-N-tosylhydrazone, Amine | 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles | Metal-free, high efficiency. researchgate.net |

| Nucleophilic Addition/Cyclization | Carbodiimides, Diazo Compounds | 5-amino-1,2,3-triazoles | Transition-metal-free, mild conditions. rsc.org |

| Bio-Reduced Catalyst | Alkyne, Azide, Alkynylcopper(I) complex (reduced with glucose) | 1,2,3-triazoles | Sustainable catalyst preparation. mdpi.com |

| General Green Approaches | Use of green solvents, microwave or ultrasound energy | Various substituted 1,2,3-triazoles | Reduced environmental impact, potentially faster reactions. nih.govrsc.org |

Advanced Structural Characterization of 2h 1,2,3 Triazole 4,5 Dicarboxamide and Its Analogues

Spectroscopic Analysis for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,3-triazole derivatives, offering an unambiguous method for isomer identification. The tautomerism of the NH proton in the triazole ring can lead to different isomers (1H or 2H), and NMR is crucial for determining the predominant form in solution. acs.org For asymmetrically substituted triazoles, the chemical shifts of the ring carbons and protons provide clear fingerprints for each isomer.

While specific NMR data for 2H-1,2,3-triazole-4,5-dicarboxamide is not widely published, extensive data exists for its close structural precursors and analogues, such as 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide and 4,5-dicyano-2H-1,2,3-triazole. In the ¹H NMR spectrum of 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, three distinct signals are observed: two singlets for the non-equivalent amide protons (NH) at δ 7.95 and δ 8.22 ppm, and a very broad singlet for the acidic triazole N-H proton at δ 15.90 ppm, which disappears upon exchange with deuterium (B1214612) oxide. umich.edu

¹³C NMR spectroscopy is particularly powerful for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles, and for confirming the substitution pattern in 4,5-disubstituted systems. For 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, four quaternary carbon signals are detected, including a peak at 160.31 ppm assigned to the amide carbonyl carbon, and three peaks for the triazole and nitrile carbons at 145.85, 121.25, and 112.79 ppm. umich.edu The precursor, 4,5-dicyano-2H-1,2,3-triazole, shows characteristic ¹³C NMR signals for the two equivalent triazole ring carbons at δ 128.4 ppm and the two equivalent nitrile carbons at δ 113.6 ppm. umich.edu

Interactive Table 1: NMR Spectroscopic Data for 2H-1,2,3-Triazole Analogues in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

|---|---|---|---|

| 5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide | 15.90 (brs, 1H, NH -triazole), 8.22 (s, 1H, NH ₂), 7.95 (s, 1H, NH ₂) | 160.31 (C=O), 145.85 (C-triazole), 121.25 (C-triazole), 112.79 (CN) | umich.edu |

| 4,5-Dicyano-2H-1,2,3-triazole | 10.10 (s, 1H, NH ) | 128.4 (C-triazole), 123.2 (C-triazole), 113.6 (CN) | umich.edu |

| Dimethyl 1-[2-[[(4-chlorophenyl)sulfonyl]amino]-1-phenylethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | 5.05 (t, 1H, CH -Ph), 4.1 (dd, 2H, CH ₂-NH), 3.8 (s, 3H, OCH ₃), 3.3 (s, 3H, OCH ₃) | 161.0 (C=O), 159.9 (C=O), 144.0 (C-triazole), 136.1 (C-triazole), 137.9-127.0 (Ar-C), 62.0 (CH-Ph), 53.0 (OCH₃), 52.6 (OCH₃), 49.3 (CH₂) | rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound and its analogues, these methods confirm the presence of the triazole ring and the carboxamide or precursor functional groups through their characteristic vibrational frequencies.

The FT-IR spectrum provides clear evidence for the key structural components. In the analogue 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide, a strong C=O stretching frequency is observed at 1677 cm⁻¹. umich.edu For its precursor, 4,5-dicyano-1,2,3-triazole, a sharp and intense band corresponding to the C≡N stretch is a key diagnostic peak, observed at 2261-2263 cm⁻¹. umich.edu The spectra of these compounds also feature N-H stretching vibrations, typically appearing as broad bands in the 3100-3400 cm⁻¹ region, and characteristic ring vibrations for the triazole moiety. In complexes derived from 1,2,3-triazole-4,5-dicarboxylic acid, the strong and broad absorption bands for O-H stretching (around 3421 cm⁻¹) and asymmetric/symmetric stretching of the carboxylate groups (around 1650 and 1384 cm⁻¹, respectively) are prominent features. acs.org

Raman spectroscopy complements FT-IR and is particularly useful for analyzing the symmetric vibrations of the triazole ring and the C≡N bonds. In 4,5-dicyano-2H-1,2,3-triazole, the Raman spectrum shows a very strong band for the symmetric C≡N stretch. nih.gov

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹) for 2H-1,2,3-Triazole Analogues

| Functional Group | Vibration Type | 5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide umich.edu | 4,5-Dicyano-2H-1,2,3-triazole umich.edu | 1,2,3-Triazole-4,5-dicarboxylic acid (in complexes) acs.org |

|---|---|---|---|---|

| Amide/Carboxyl | N-H / O-H Stretch | ~3400-3200 | N/A | ~3421 |

| Amide/Carboxyl | C=O Stretch | 1677 | N/A | ~1650 |

| Nitrile | C≡N Stretch | N/A | 2261 - 2263 | N/A |

| Triazole Ring | Ring Vibrations | 1479, 1382, 1129 | 1521, 1434, 1145 | ~1400-1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₄H₄N₆O₂), the expected exact mass is approximately 168.0396 g/mol .

Analysis of closely related compounds provides insight into the expected fragmentation pathways. For the analogue 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide (C₄H₃N₅O), mass spectrometry shows a fragment corresponding to the loss of a water molecule (M-H₂O)⁺ at m/z 137 and a base peak at m/z 121, corresponding to the loss of an amino group (M-NH₂)⁺. umich.edu The dinitrile precursor, 4,5-dicyano-1,2,3-triazole (C₄HN₅), shows a molecular ion peak at m/z 119. umich.edu A common fragmentation pathway for many triazole rings is the loss of a stable dinitrogen molecule (N₂). researchgate.net For this compound, fragmentation would likely involve initial losses from the amide groups, such as the loss of ammonia (B1221849) (NH₃) or water (H₂O), followed by cleavage of the triazole ring.

Interactive Table 3: Mass Spectrometry Data for 2H-1,2,3-Triazole Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragments (m/z) | Source(s) |

|---|---|---|---|---|

| This compound | C₄H₄N₆O₂ | 168.12 | (Predicted) [M]⁺•, [M-NH₃]⁺•, [M-H₂O]⁺•, [M-N₂]⁺• | N/A |

| 5-Cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide | C₄H₃N₅O | 137.11 | 137 ([M-H₂O]⁺), 121 ([M-NH₂]⁺) | umich.edu |

| 4,5-Dicyano-2H-1,2,3-triazole | C₄HN₅ | 119.09 | 119 ([M]⁺) | umich.edu |

| 1,2,3-Triazole-4,5-dicarboxylic acid | C₄H₃N₃O₄ | 157.08 | 180.10 ([M-H]⁻ in a derivative) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for compounds in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is crucial for confirming the molecular geometry and understanding the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction has been successfully applied to precursors and analogues of the target compound, revealing key structural features. The crystal structure of 5-cyano-2H- nih.govclockss.orgtriazole-4-carboxylic acid amide was confirmed as the 2H-tautomer and was found to crystallize with one molecule of water. umich.edu Its precursor, 4,5-dicyano-2H-1,2,3-triazole, crystallizes in the monoclinic P2₁/c space group, with the X-ray data confirming the planar structure of the triazole ring. nih.govtandfonline.com

Similarly, crystal structures of metal complexes containing the 1H-1,2,3-triazole-4,5-dicarboxylate ligand have been extensively studied. acs.orgresearchgate.net These studies show that the triazole ring and the two adjacent carboxylate groups form a nearly coplanar system, which facilitates complex coordination and extensive intermolecular interactions. The precise bond lengths and angles determined from these structures are critical for validating theoretical calculations and understanding the electronic nature of the heterocyclic system.

Tautomeric and Isomeric Investigations

The structural landscape of this compound is enriched by the potential for both tautomerism and isomerism, phenomena that are fundamental to the chemical behavior of triazole systems. These aspects are crucial for understanding the molecule's properties and its interactions at a molecular level. Investigations into the parent 1,2,3-triazole ring and its derivatives provide a framework for analyzing the specific case of the 4,5-dicarboxamide compound.

Tautomerism in the 1,2,3-Triazole Ring

The unsubstituted 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H- and 2H-isomers. researchgate.net In aqueous solutions, 1H-1,2,3-triazole and its 2H-isomer exist in a tautomeric equilibrium. For the parent compound, this equilibrium favors the 2H-isomer. The presence of substituents on the triazole ring significantly influences the position of this equilibrium. The electronic nature of the groups at the 4 and 5 positions dictates the relative stability of the tautomers.

For 4,5-disubstituted 1,2,3-triazoles, three potential prototropic tautomers can be considered: the 1H-, 2H-, and 3H-forms. However, the 1H- and 3H-forms are chemically identical due to symmetry when the substituents at the 4 and 5 positions are the same. Therefore, the primary equilibrium exists between the 1H- (or 3H-) and the 2H-tautomers.

Isomerism in Substituted 1,2,3-Triazoles

Isomerism in substituted 1,2,3-triazoles primarily relates to the position of substituents on the nitrogen atoms of the heterocyclic ring. For instance, in the synthesis of N-substituted triazoles, different regioisomers can be formed, such as 1,4-, 1,5-, and 2,4-disubstituted products. The regioselective synthesis of specific isomers, particularly 1,4,5-trisubstituted triazoles, is a key area of study, often controlled by the choice of catalysts and reaction conditions. nih.govnih.govorganic-chemistry.org

Structural Studies of this compound Analogues

Direct and extensive tautomeric studies on this compound are not widely documented. However, significant insights can be drawn from detailed investigations of its synthetic precursors, particularly 4,5-dicyano-2H-1,2,3-triazole and 2H-1,2,3-triazole-4,5-dicarboxylic acid.

Research on 4,5-dicyano-1,2,3-triazole has provided definitive structural evidence through X-ray diffraction. The synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole (DCT) confirmed its molecular structure in the solid state. acs.orgresearchgate.net The compound crystallizes in the monoclinic P2₁/c space group, affirming the hydrogen atom's location on the N2 position of the triazole ring, thus establishing it as the 2H-tautomer. acs.org The subsequent hydrolysis of this dicyano precursor yields 2H-1,2,3-triazole-4,5-dicarboxylic acid, and further reactions can produce the target dicarboxamide. nih.gov

The stability of the 2H-tautomer in the dicyano precursor is a strong indicator for the likely tautomeric preference of the dicarboxamide derivative. The electron-withdrawing nature of the carboxamide groups (–CONH₂) is similar to that of the cyano (–CN) and carboxylic acid (–COOH) groups. These groups tend to stabilize the 2H-tautomer. Computational studies on related triazole systems, combined with NMR spectroscopy, have established that the electronic effects of substituents are a determining factor in tautomeric preference. nih.govresearchgate.net

Below is a data table summarizing the crystallographic data for the key precursor, 4,5-dicyano-2H-1,2,3-triazole.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄HN₅ |

| Formula Weight | 119.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 6.0162(6) |

| b (Å) | 11.2171(10) |

| c (Å) | 7.5625(7) |

| β (°) | 94.214(8) |

| Volume (ų) | 508.97(8) |

| Z (Formula units per cell) | 4 |

The synthesis of N-methylated derivatives of 4,5-disubstituted 1,2,3-triazoles provides further insight into isomeric possibilities. For example, methylation of 4,5-dicyano-1,2,3-triazole can lead to 1-methyl or 2-methyl isomers. Studies have shown the successful synthesis of 2-methyl-4,5-dicyano-1,2,3-triazole, which can then be converted to its corresponding dicarboxylic acid and dicarboxamide analogues. nih.gov The characterization of these fixed-isomer derivatives is essential for comparing spectroscopic data and confirming the structures of potentially tautomeric compounds.

Amide Bond Isosteres

The 1,2,3-triazole ring is recognized as a valuable bioisostere for the amide bond in peptidomimetics. nih.govnih.gov Specifically, 1,5-disubstituted 1,2,3-triazoles can mimic the cis-amide bond conformation, while 1,4-disubstituted triazoles act as surrogates for the more common trans-amide bond. nih.gov This principle is relevant to this compound, where the core triazole heterocycle serves as a scaffold for two carboxamide groups. The orientation and electronic properties of this central ring system are thus of significant interest in medicinal chemistry for designing molecules that can interact with biological targets. nih.gov

Computational and Theoretical Investigations of 2h 1,2,3 Triazole 4,5 Dicarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2H-1,2,3-triazole-4,5-dicarboxamide from first principles. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure, molecular geometry, and reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. nih.gov By approximating the electron density of a system, DFT can accurately predict various molecular properties. For triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic properties. nih.gov

The synthesis of the related compound, 1-methyl-4,5-dicarboxamide-1,2,3-triazole, has been reported, which can be seen as a close analogue to the target molecule. nih.gov Computational studies on such analogues are crucial for understanding the structural impact of the carboxamide groups on the triazole scaffold.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For various 1,2,3-triazole derivatives, the HOMO-LUMO energy gap has been a subject of investigation to understand their electronic properties and potential applications. nih.gov For instance, in a study of novel fused 1,2,3-triazoles, molecular modeling was used to probe their structure-activity relationships. nih.gov While specific values for this compound are not available, analysis of related structures suggests that the distribution of HOMO and LUMO orbitals would be significantly influenced by the electron-withdrawing nature of the carboxamide groups. The HOMO is likely to be localized on the triazole ring, while the LUMO may be distributed over the carbonyl groups and the triazole ring.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Aryl-4-formyl-1,2,3-triazole | -7.2 to -7.5 | -2.0 to -2.3 | ~5.0 |

| 1,4-Disubstituted-1,2,3-triazoles | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5-5.5 |

Note: The data in this table is illustrative and based on typical values for related triazole derivatives. It does not represent experimental or calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For triazole derivatives, MEP maps reveal that the nitrogen atoms of the triazole ring are typically regions of negative electrostatic potential, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amide groups in this compound would be expected to show positive electrostatic potential, making them hydrogen bond donors. The carbonyl oxygen atoms of the carboxamide groups would exhibit strong negative potential, indicating their role as hydrogen bond acceptors.

In a study on energetic compounds derived from 4,5-dicyano-1,2,3-triazole, molecular electrostatic potentials were calculated to predict their properties. nih.gov Such calculations for this compound would provide a detailed picture of its charge distribution and intermolecular interaction potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvents.

Conformational Analysis

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the carboxamide groups to the triazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the solvent. MD simulations in explicit solvent models can be used to study how solvent molecules interact with the solute and affect its conformation and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. For this compound, a QSAR study would be instrumental in predicting its potential biological activities and understanding the key structural features that govern its reactivity.

Although no specific QSAR models for this compound were found, studies on other triazole derivatives, such as 1,2,4-triazoles, have successfully employed this methodology. nih.govnih.gov These studies typically involve the calculation of a variety of molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the carboxamide groups would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The spatial arrangement of the dicarboxamide groups would be a critical steric factor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing analogs with varied substituents and correlating their measured activities with calculated descriptors. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced reactivity or specific biological functions. The polar nature of the triazole ring, coupled with the hydrogen bonding capabilities of the amide groups, would likely be identified as a significant contributor to its interaction with biological targets. researchgate.net

Table 1: Hypothetical Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on Reactivity/Activity |

| Electronic | HOMO-LUMO Gap | Influences chemical reactivity and electronic transitions. |

| Dipole Moment | Affects solubility and intermolecular interactions. | |

| Mulliken Atomic Charges | Indicates sites susceptible to nucleophilic or electrophilic attack. | |

| Steric | Molecular Volume | Determines how the molecule fits into an active site. |

| Surface Area | Relates to the extent of interaction with a solvent or receptor. | |

| Topological | Wiener Index | Encodes information about molecular branching. |

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov For this compound, computational studies could illuminate the pathways of its synthesis and subsequent reactions.

The synthesis of the 2H-1,2,3-triazole ring system itself is a subject of computational interest. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a common route to 1,2,3-triazoles. nih.govnih.gov Computational studies on this reaction have detailed the transition state structures and activation energies, providing insights into the regioselectivity of the reaction. nih.gov For instance, the synthesis of a related compound, 4,5-dicyano-2H-1,2,3-triazole, has been reported, and computational analysis of its formation would proceed through similar mechanistic investigations. researchgate.net

A computational study on the formation of this compound would likely start from a suitable precursor, such as an azido-alkyne bearing amide functionalities. DFT calculations could then be used to:

Map the Potential Energy Surface: This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate Solvent Effects: The inclusion of a solvent model can provide a more realistic description of the reaction environment.

Furthermore, the reactivity of the this compound molecule itself could be explored. For example, the tautomeric equilibrium between the 1H- and 2H-isomers of the triazole ring is a known phenomenon that can be studied computationally. nih.govresearchgate.net The relative energies of the tautomers, calculated using high-level theoretical methods, would indicate the predominant form in different environments. Additionally, the N-H protons of the amide groups and the triazole ring are acidic, and their pKa values could be predicted using computational approaches.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

| Parameter | Description | Relevance to this compound |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Determines the steric and electronic requirements for the reaction to occur. |

| Activation Energy (ΔG‡) | The free energy difference between the transition state and the reactants. | Governs the kinetic feasibility and rate of the reaction. |

| Reaction Energy (ΔG°) | The free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction. |

| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. | Confirms that the identified stationary point is a true transition state. |

Reaction Mechanisms and Chemical Transformations of 2h 1,2,3 Triazole 4,5 Dicarboxamide

Mechanistic Pathways of Triazole Ring Formation

The formation of the 1,2,3-triazole ring system, the core of 2H-1,2,3-triazole-4,5-dicarboxamide, can be achieved through several synthetic routes. A primary method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of azides with alkynes. youtube.comresearchgate.net This reaction can be catalyzed by copper(I), which typically yields 1,4-disubstituted triazoles, or by ruthenium, which can lead to 1,5-disubstituted products. researchgate.net The stability of the triazole ring is attributed to its aromaticity. youtube.comresearchgate.net

For the specific formation of 4,5-disubstituted 1,2,3-triazoles, such as the dicarboxamide derivative, the starting materials would logically be an azide (B81097) and a disubstituted alkyne. A plausible pathway involves the cyclization of diaminomaleonitrile (B72808) to form 4,5-dicyano-1,2,3-triazole. nih.gov This dicyano compound can then be hydrolyzed to the corresponding dicarboxylic acid or diamide. nih.gov The hydrolysis of 4,5-dicyano-1,2,3-triazole to 4-carboxamide-5-cyano-1,2,3-triazole has been reported to occur in the presence of hydrochloric acid and acetic acid. nih.gov Further hydrolysis under alkaline conditions, for instance with sodium hydroxide, can yield 2H-1,2,3-triazole-4,5-dicarboxylic acid. nih.govbldpharm.com The dicarboxylic acid can then be converted to the dicarboxamide.

Another approach involves multicomponent reactions. For instance, 4-amino-5-carboxamido-1,2,3-triazole can participate in heterocyclization reactions with carbonyl compounds, although this demonstrates the reactivity of a pre-formed triazole rather than its initial formation. beilstein-journals.orgnih.gov

The synthesis of related 1,2,3-triazole-4-carboxylic acids has been achieved via a ruthenium(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. researchgate.net

Table 1: Selected Reagents and Conditions for Triazole Ring Formation

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Azides and Alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | researchgate.net |

| Azides and Alkynes | Ruthenium | 1,5-Disubstituted 1,2,3-triazoles | researchgate.net |

| Diaminomaleodinitrile | - | 4,5-Dicyano-1,2,3-triazole | researchgate.net |

| 4,5-Dicyano-1,2,3-triazole | HCl, Acetic Acid | 4-Carboxamide-5-cyano-1,2,3-triazole | nih.gov |

| 4,5-Dicyano-1,2,3-triazole | Sodium Hydroxide | 2H-1,2,3-Triazole-4,5-dicarboxylic acid | nih.gov |

| 3,4-Disubstituted isoxazol-5(4H)-ones and Diazonium salts | Ru(II) | 2H-1,2,3-Triazole-4-carboxylic acids | researchgate.net |

Reactivity of Carboxamide Groups

The carboxamide groups at the 4 and 5 positions of the triazole ring are key to its chemical reactivity. These groups can undergo various transformations typical of amides. For instance, 4-carboxamide-5-cyano-1,2,3-triazole can undergo a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov

Furthermore, the dicarboxamide can be derived from the corresponding dicarboxylic acid. The synthesis of 2H-1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester is achieved by esterification of the dicarboxylic acid with methanol (B129727) and sulfuric acid. nih.gov This diester can then be converted to 4,5-dicarbohydrazide-1,2,3-triazole via hydrazinolysis. nih.gov The hydrazide, in turn, can undergo condensation to form fused heterocyclic systems like 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine. nih.gov

The reactivity of related 1H-1,2,3-triazole-4-carboxamides has been explored in the context of developing potent and selective inverse agonists and antagonists of the pregnane (B1235032) X receptor (PXR). nih.gov

Cycloaddition and Rearrangement Reactions

1,2,3-Triazoles are formed through 1,3-dipolar cycloaddition reactions. youtube.com Once formed, the triazole ring can participate in further reactions. While the 1,2,3-triazole ring itself is generally stable, its derivatives can undergo rearrangements. nih.gov A notable example is the Dimroth rearrangement, which has been observed in 4-amino-5-nitro-1,2,3-2H-triazole, leading to the formation of different nitrogen-rich heterocyclic compounds. rsc.org This rearrangement can be catalyzed by heat or acid. rsc.org

Gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles have also been observed under certain mass spectrometry conditions. researchgate.net

Multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole with aldehydes and cyclic ketones can lead to the formation of fused ring systems such as triazolo[5,1-b]quinazolines. beilstein-journals.org These reactions highlight the ability of the substituted triazole to act as a building block in complex heterocyclizations.

Organocatalytic [3+2] cycloadditions between α,β-unsaturated esters and azides can produce regioselective 1,4-disubstituted-1,2,3-triazoles. nih.gov

Electrophilic and Nucleophilic Attack Studies

The 1,2,3-triazole ring contains both pyrrole-type and pyridine-type nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. nih.gov The ring system is generally stable and can undergo electrophilic substitution at either carbon or nitrogen atoms. nih.gov

In the context of fused systems, such as 2H-thiazolo[4,5-d] researchgate.netrsc.orgnih.govtriazole, a sulfone group on the thiazole (B1198619) ring acts as a versatile handle for various transformations, including SNAr reactions with amines and thiols. nih.govrsc.org This indicates that the fused triazole system can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

Studies on 4-amino-5-carboxamido-1,2,3-triazole show its participation in multicomponent reactions where it acts as a nucleophile. nih.gov The reaction can proceed through the amino group and either the endocyclic NH or the carboxamide fragment. beilstein-journals.org

Solvent and Temperature Effects on Reaction Kinetics

Solvent and temperature are critical parameters that can influence the outcome and rate of reactions involving 1,2,3-triazoles. For the synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, temperature can be used to control the selectivity of the copper-catalyzed Huisgen cycloaddition. scispace.comresearchgate.net

In the Dimroth rearrangement of 4-amino-5-nitro-1,2,3-2H-triazole, the reaction is promoted by heat (80 °C). rsc.org

The synthesis of 4,5-dicyano-2H-1,2,3-triazole was optimized with toluene (B28343) as the solvent and a reaction temperature of 35-40°C. researchgate.net

Multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole have been studied under various conditions, including conventional heating, microwave irradiation, and ultrasonic irradiation. nih.gov Microwave-assisted synthesis in methanol at 120 °C was found to be effective for certain heterocyclizations. beilstein-journals.org In some cases, ultrasound-assisted procedures were the method of choice. beilstein-journals.org

Table 2: Influence of Solvents and Temperature on Specific Reactions

| Reaction | Solvent(s) | Temperature | Effect | Reference |

| Synthesis of 4,5-dicyano-2H-1,2,3-triazole | Toluene | 35-40°C | Optimized yield | researchgate.net |

| Dimroth Rearrangement | Not specified | 80°C | Promotes rearrangement | rsc.org |

| Huisgen Cycloaddition (selectivity control) | Not specified | 60°C | Optimum temperature for certain products | scispace.com |

| Multicomponent Heterocylization | Methanol | 120°C (Microwave) | Effective for spiro-compound synthesis | beilstein-journals.org |

Coordination Chemistry and Supramolecular Assembly of 2h 1,2,3 Triazole 4,5 Dicarboxamide and Its Analogues

Ligand Design and Coordination Modes

The design of ligands based on the 1,2,3-triazole-4,5-dicarboxamide framework offers a rich platform for creating diverse coordination environments. The 1,2,3-triazole moiety itself is a robust building block, known for its stability and ability to participate in various interactions, including metal coordination, hydrogen bonding, and π-π stacking. nih.gov The electron-withdrawing nature of the three nitrogen atoms in the triazole ring influences the acidity of the N-H proton and the electronic properties of the substituent groups. nih.gov

The amide groups at the 4 and 5 positions introduce additional coordination sites and strong hydrogen bond donors and acceptors. This dual functionality is key to its role in building complex architectures. While direct studies on the coordination of 2H-1,2,3-triazole-4,5-dicarboxamide are limited, extensive research on its close analogue, 1,2,3-triazole-4,5-dicarboxylic acid (H₃tzdc), provides significant insight into its potential coordination behavior. The dicarboxylate analogue has been shown to form a variety of coordination polymers and metal-organic frameworks (MOFs), demonstrating a range of coordination modes. nih.govresearchgate.net It is anticipated that the dicarboxamide will exhibit analogous, though not identical, coordination behavior due to the different steric and electronic nature of the amide versus the carboxylate group.

The bifunctional nature of 1,2,3-triazole dicarboxylates makes them excellent candidates for the construction of MOFs and coordination polymers. nih.govdntb.gov.ua For instance, 1,2,3-triazole-4,5-dicarboxylic acid has been used to synthesize novel metal-organic frameworks with various metal ions, including cadmium and copper. researchgate.net In one such case, the ligand exhibited diverse and novel coordination modes, leading to the formation of a tetranuclear cadmium cluster that resulted in a 3D framework with distinct channels. researchgate.net Another example shows the formation of a unique metalloporphyrin-like plane with copper atoms, resulting in a non-interpenetrating network. researchgate.net

These structures highlight the versatility of the triazole-dicarboxylate core in generating complex, porous architectures. The introduction of a co-ligand, such as a flexible dicarboxylate, can further influence the final structure, leading to pillared-bilayer networks or infinite three-dimensional frameworks. dntb.gov.ua While specific examples using this compound are not prevalent in the literature, its structural similarity to the dicarboxylic acid suggests a high potential for forming similar MOF and coordination polymer structures. The amide groups would offer different hydrogen bonding capabilities, potentially leading to novel network topologies.

Four 3d-4d heterometallic coordination polymers based on 1,2,3-triazole-4,5-dicarboxylate have been synthesized, demonstrating the ligand's ability to bridge different metal centers. documentsdelivered.com These complexes, with metals such as Ag(I), Co(II), Ni(II), and Cu(II), form three-dimensional frameworks, further underscoring the potential of this ligand family in creating complex heterometallic materials. nih.govdocumentsdelivered.com

The dicarboxamide moiety in this compound offers multiple potential binding sites for metal ions. The oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide and triazole moieties can all participate in coordination. This allows for both chelation to a single metal center and bridging between multiple metal centers.

In studies of the analogous 1,2,3-triazole-4,5-dicarboxylic acid, the carboxylate groups have been shown to coordinate to metal ions in various modes, including monodentate, bidentate chelation, and bridging. researchgate.net It is reasonable to infer that the dicarboxamide derivative would exhibit similar versatility. The amide groups can coordinate through the carbonyl oxygen, which is a common mode of coordination for amides. The potential for the amide nitrogen to coordinate is generally lower but can occur under certain conditions.

The combination of the triazole ring and the two carboxamide groups provides a multidentate ligand capable of forming stable five- or six-membered chelate rings with a metal ion. Furthermore, the ligand can bridge two or more metal centers, with the triazole ring coordinating to one metal and the carboxamide groups coordinating to another, or with the entire ligand bridging between metal clusters. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional coordination polymers and MOFs.

Formation of Supramolecular Architectures

The ability of this compound to form well-defined supramolecular architectures is largely dictated by non-covalent interactions, particularly hydrogen bonding and self-assembly processes.

Hydrogen bonding is a dominant force in the solid-state structures of triazole derivatives. nih.govrsc.org The 2H-1,2,3-triazole ring itself contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). nih.gov The introduction of two carboxamide substituents at the 4 and 5 positions significantly increases the potential for extensive hydrogen bonding. Each amide group provides an N-H donor and a C=O acceptor, allowing for the formation of robust and predictable hydrogen-bonding motifs.

In related crystal structures of triazole derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govrsc.orgresearchgate.net For example, in the crystal structure of a fluorinated 1,2,3-triazole derivative, N-H···O hydrogen bonds connect neighboring molecules into chains. rsc.org In another case, the presence of water molecules can lead to a three-dimensional hydrogen-bonding network. rsc.org The 2H-tautomer of the 1,2,3-triazole ring, with the proton on the central nitrogen, is symmetric and can influence the resulting hydrogen bond patterns. nih.gov The interplay between the triazole N-H, the amide N-H, and the carbonyl oxygen acceptors is expected to lead to highly organized supramolecular structures for this compound.

The directed nature of the hydrogen bonds in this compound and its analogues drives their self-assembly into ordered supramolecular structures. dntb.gov.ua The combination of the rigid triazole core and the hydrogen-bonding capabilities of the amide groups can lead to the spontaneous formation of well-defined architectures in the solid state. Triazoles are known to form supramolecular systems through a combination of coordinate bonds, hydrogen bonds, ion-dipole interactions, and π-π stacking. nih.gov

The self-assembly can result in various structures, from simple dimers and chains to more complex layered and three-dimensional networks. The specific architecture will depend on factors such as the solvent used for crystallization and the presence of any co-formers. The planarity of the triazole ring also facilitates π-π stacking interactions, which can further stabilize the self-assembled structures.

Metal Complexation Studies

While specific metal complexation studies for this compound are not widely reported, the broader family of 1,2,3-triazoles has been extensively studied as ligands for a variety of metal ions. uky.edu The coordination of metal ions to 1,2,3-triazole-based ligands can lead to the formation of discrete coordination complexes, coordination polymers, and MOFs with interesting magnetic, luminescent, and catalytic properties. rsc.org

The nitrogen atoms of the 1,2,3-triazole ring are effective coordination sites for a range of transition metals. uky.edu The complexation is often accompanied by changes in the spectroscopic and electrochemical properties of the ligand. In the case of this compound, the presence of the dicarboxamide moieties provides additional binding sites, allowing for the formation of stable, multidentate complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,3-triazole-based ligands is often achieved through methods such as hydrothermal synthesis, solvothermal reactions, or slow evaporation from a solution. researchgate.netiucr.orgmdpi.com These methods facilitate the self-assembly of metal ions and the organic ligands to form crystalline coordination polymers or discrete molecular complexes. researchgate.netmdpi.com

For instance, the reaction of 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃tda) with metal salts like zinc(II) or cobalt(II) under hydrothermal conditions has been shown to yield crystalline coordination polymers. tandfonline.comtandfonline.com In a typical synthesis, the triazole ligand is mixed with a metal salt in a solvent, often water or a water-organic solvent mixture, and heated in a sealed vessel. researchgate.nettandfonline.com The resulting crystalline products are then isolated and characterized.

The characterization of these complexes is systematically performed using a variety of analytical techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of the metal, ligand, and any coordinated or lattice solvent molecules. researchgate.netuobaghdad.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The spectra of the complexes are compared to that of the free ligand to observe shifts in the characteristic vibrational frequencies of the functional groups, particularly the carboxylate groups. tandfonline.comtandfonline.com

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence and nature of solvent molecules (coordinated or lattice). researchgate.net

Analogous synthetic strategies can be envisioned for this compound, where the amide groups would be expected to participate in coordination. The synthesis of various other triazole derivatives and their metal complexes has also been reported, highlighting the versatility of the triazole ring as a ligand scaffold. uobaghdad.edu.iqnih.govnih.govuobaghdad.edu.iq For example, new chelating ligands derived from 1,2,3-triazole have been synthesized via click chemistry and complexed with rhodium, platinum, and gold. uobaghdad.edu.iq Similarly, transition metal complexes of other substituted triazoles, such as those with thiol or pyridine (B92270) groups, have been successfully prepared and characterized. nih.govnih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

The detailed structural and spectroscopic analysis of coordination compounds provides fundamental information about the bonding, geometry, and dimensionality of the resulting architectures.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: In the metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid, the IR spectra typically show a shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) compared to the free acid. This shift is a clear indication of the coordination of the carboxylate groups to the metal centers. tandfonline.comtandfonline.com For this compound complexes, one would expect to see shifts in the C=O and N-H stretching and bending vibrations of the amide groups upon coordination.

UV-Vis Spectroscopy: Electronic spectra can provide information about the coordination environment of the metal ion. For transition metal complexes, d-d transitions can often be observed, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral or tetrahedral). nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) is a powerful tool to elucidate the structure of the ligand within the complex in solution. uobaghdad.edu.iqnih.gov

Structural Analysis:

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. researchgate.netiucr.orgmdpi.comtandfonline.com Studies on metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid have revealed diverse and fascinating structures.

For example, a zinc(II) complex, [Zn₃(tda)₂(bipy)₂(H₂O)₂·4H₂O]ₙ, forms a coordination polymer where the triazole ligand (tda³⁻) acts as a hexadentate bridging ligand, connecting multiple zinc centers. tandfonline.comtandfonline.com In contrast, a cobalt(II) complex, [Co₂(Htda)₂(H₂O)₆·5H₂O], exists as a binuclear unit where two cobalt ions are bridged by two triazole ligands (Htda²⁻). tandfonline.comtandfonline.com These units are then further connected into a 3D supramolecular structure through hydrogen bonding. researchgate.net

The coordination modes of the 1H-1,2,3-triazole-4,5-dicarboxylate ligand are varied. It can coordinate through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate groups, acting as a versatile building block for constructing multidimensional metal-organic frameworks. researchgate.nettandfonline.comtandfonline.com The coordination geometry around the metal ions is also diverse, with both tetrahedral and octahedral environments being observed. iucr.org

The following tables summarize key structural parameters for representative metal complexes of 1H-1,2,3-triazole-4,5-dicarboxylic acid.

Table 1: Selected Bond Lengths (Å) in a Binuclear Co(II) Complex tandfonline.com

| Bond | Length (Å) |

| Co(1)–O(1) | 2.090(2) |

| Co(1)–O(5W) | 2.172(3) |

| Co(1)–N(1) | 2.107(3) |

| Co(2)–O(4) | 2.043(3) |

| Co(2)–O(8W) | 2.165(3) |

| Co(2)–N(4) | 2.085(3) |

Table 2: Coordination Environment in a Zn(II) Coordination Polymer tandfonline.comtandfonline.com

| Metal Ion | Coordination Geometry | Coordinated Atoms |

| Zn(1) | Distorted Octahedral | N(1), N(5), O(1), O(3), O(1W), O(2W) |

| Zn(2) | Distorted Tetrahedral | N(3), N(4), O(2), O(4) |

These findings on the coordination chemistry of 1H-1,2,3-triazole-4,5-dicarboxylic acid provide a solid foundation for predicting and understanding the behavior of the analogous this compound ligand in the formation of metal complexes. The amide groups of the latter are expected to offer additional or alternative coordination sites, potentially leading to novel structural motifs and properties.

Advanced Applications of 2h 1,2,3 Triazole 4,5 Dicarboxamide in Materials Science and Catalysis

Optoelectronic Materials Research

The inherent electronic characteristics of the 1,2,3-triazole ring, particularly its aromaticity and electron-accepting nature, make it a compelling component for optoelectronic materials. mdpi.com Research has focused on leveraging these properties to create novel organic semiconductors and photoluminescent materials.

Development of Organic Semiconductors

Donor-acceptor (D-A) architectures are a cornerstone of organic semiconductor design, facilitating intramolecular charge transfer, a crucial property for devices like organic field-effect transistors (OFETs). mdpi.com The 2H-benzo[d] rsc.orgrsc.org-triazole moiety, an analogue of 2H-1,2,3-triazole-4,5-dicarboxamide, has been investigated as an acceptor unit in D-A-D type organic semiconductors. mdpi.comrsc.org In these systems, the triazole core is functionalized with various electron-donating groups. rsc.org

The performance of these materials as p-type semiconductors in top-contact/bottom-gate thin-film transistors has been demonstrated. rsc.org The planarity of the molecular structure and efficient intramolecular charge transfer from the donor to the acceptor fragments are critical for their semiconducting behavior. rsc.org Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport properties and energy levels of new n-type organic semiconductors containing thiazole (B1198619) and oxazole (B20620) frameworks, which can be conceptually related to the principles guiding the design of triazole-based semiconductors. researchgate.net

Photoluminescent Properties and Applications

Derivatives of 2H-1,2,3-triazoles are recognized for their significant photoluminescent properties. researchgate.net These compounds have been explored for their potential in various applications, including as chemosensors for pH and metal ions, bioimaging agents, and as active elements in molecular electronic devices such as organic light-emitting diodes (OLEDs). researchgate.net

The photophysical properties of these luminophores are a key area of study. researchgate.net For instance, certain 2-aryl-1,2,3-triazole acids and their sodium salts have been synthesized and their optical properties investigated in different solvents. mdpi.com These studies reveal that the molecular structure, influenced by inter- and intramolecular noncovalent interactions and ionization, plays a crucial role in their photoluminescent behavior. mdpi.com Some sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates have demonstrated notable characteristics as water-soluble blue fluorophores with high quantum yields. mdpi.com

Furthermore, the synthesis of sulfonate-functionalized 1,2,4-triazole (B32235) ligands and their coordination with cadmium ions has resulted in 2D coordination networks that retain the photoluminescent properties of the ligand. rsc.org This highlights the potential for creating solid-state luminescent materials based on triazole derivatives.

Functional Polymers and Composites

The 1,2,3-triazole moiety is a valuable component in the synthesis of functional polymers. nih.gov Its derivatives can be incorporated into polymer backbones to impart specific properties. For example, novel conjugated porous polymers incorporating 1,2,3-triazole as an acceptor unit have been shown to exhibit significant photocatalytic activities for organic chemical transformations. nih.gov

The synthesis of polymers containing 4-azo-3,5-substituted-1,2,4-triazole derivatives has also been reported. ajchem-a.com These polymers have shown promise in applications such as antibacterial and anticorrosion coatings. ajchem-a.com Additionally, functional polymer nanocomposites containing triazole and carboxyl groups have been synthesized, and their thermo-oxidative stabilities have been examined. researchgate.net

Energetic Materials Development

The high nitrogen content and heat of formation of the 1,2,3-triazole ring make it an attractive scaffold for the development of energetic materials. nih.govenergetic-materials.org.cn The combination of the 1,2,3-triazole ring with other heterocycles can enhance both the detonation performance and thermal stability of the resulting energetic compounds. nih.gov

A key precursor in this field is 4,5-dicyano-1,2,3-triazole, which can be derived from diaminomaleonitrile (B72808). nih.gov This precursor is used to synthesize a variety of nitrogen-rich compounds and intermediates with monocyclic, bicyclic, and fused ring structures. nih.gov For example, energetic salts have been synthesized from derivatives like 4,5-bis(4,5-diamine-1,2,4-triazole-3-yl)-2H-1,2,3-triazole, which have potential applications in gas-generating compositions. nih.gov The nitrated and oxidized products of these compounds have also been investigated as green gas generant ingredients. nih.gov

The performance of energetic materials is often evaluated based on parameters such as detonation velocity, detonation pressure, and sensitivity to impact and friction. The table below presents a comparison of the properties of RDX (a conventional explosive) with an energetic salt based on a 1,2,4-triazole derivative.

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

| RDX | 1.82 | - | - |

| 3,4-diamino-triazole (DATr) salt | 1.82 | 8620 | 32.8 |

This table presents data for a 3,4-diamino-triazole (DATr) based energetic salt for comparative purposes. researchgate.net

Catalytic Roles of this compound and its Derivatives

Triazole derivatives have found significant utility in the field of catalysis, particularly as ligands for transition metal catalysts and as organocatalysts. rsc.orgnih.gov

Organocatalysis

Organocatalysis offers a metal-free alternative for various chemical transformations. nih.gov The synthesis of substituted 1,2,3-triazoles can be achieved through different organocatalytic routes, which are valued for their high regioselectivity, broad substrate scope, and high yields. nih.gov

An important development in this area is the asymmetric aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles with cyclic enones. nih.gov This reaction, catalyzed by chiral bifunctional thiourea (B124793) organocatalysts, allows for the enantioselective synthesis of 2,4-disubstituted 1,2,3-triazoles. nih.gov The cinchonine-derived thiourea catalyst has been shown to be particularly effective, producing N2-functionalized 1,2,3-triazoles in high optical yields. nih.gov

Ligands in Transition Metal Catalysis

The 1,2,3-triazole ring system is a notable structural motif in coordination chemistry, capable of binding to metal centers and influencing the catalytic activity of transition metal complexes. nih.gov While direct catalytic applications of the parent this compound are not extensively documented, the coordination behavior of closely related analogs, such as 1H-1,2,3-triazole-4,5-dithiolates, provides significant insight into its potential. These dithiolate analogs, which feature sulfur atoms in place of the dicarboxamide's oxygen and NH groups, have been successfully used to synthesize and characterize complexes with transition metals. rsc.org

For instance, 1H-1,2,3-triazole-4,5-dithiolate ligands have been coordinated with titanium and nickel. rsc.org The synthesis of complexes such as [(η⁵-C₅H₅)₂Ti(tazdt)] and [Ni(dppe)(tazdt)] (where tazdt²⁻ is the triazole-dithiolate ligand and dppe is bis(diphenylphosphanyl)ethane) demonstrates the triazole derivative's ability to act as a bidentate ligand, forming stable coordination compounds. rsc.org These complexes have been fully characterized, including structure determination by single-crystal X-ray diffraction, confirming the coordination of the metal to the sulfur atoms of the dithiolate. rsc.org

The electronic properties of these complexes were investigated using cyclic voltammetry and spectroscopy, revealing that the triazole-dithiolate ligands create a coordination environment similar to that of benzene-1,2-dithiolate, a well-known ligand in catalysis. rsc.org The ability of the triazole moiety to form such stable complexes underscores the potential of this compound to act as a ligand. The amide groups in the dicarboxamide offer alternative coordination sites (via oxygen or nitrogen atoms) and can engage in hydrogen bonding, which could further stabilize catalytic intermediates or influence the stereoselectivity of a reaction. The development of catalysts based on BINOL-triazoles for reactions like the titanium-catalyzed addition of alkylzinc reagents to aldehydes further highlights the utility of the triazole core in asymmetric catalysis. nih.gov

Table 1: Examples of Transition Metal Complexes with 1,2,3-Triazole-4,5-dithiolate Ligands

This table is based on data for the analogous dithiolate compound to illustrate the coordination potential of the 4,5-disubstituted triazole scaffold.

| Metal Center | Co-ligand | Triazole Ligand | Resulting Complex | Ref. |

|---|---|---|---|---|

| Titanium (Ti) | Cyclopentadienyl (Cp) | 1H-1,2,3-triazole-4,5-dithiolate | [(η⁵-C₅H₅)₂Ti(tazdt)] | rsc.org |

| Nickel (Ni) | dppe | 1H-1,2,3-triazole-4,5-dithiolate | [Ni(dppe)(tazdt)] | rsc.org |

| Palladium (Pd) | dppe | 1H-1,2,3-triazole-4,5-dithiolate | [Pd(dppe)(tazdt)] | rsc.org |

| Nickel (Ni) | None | 1H-1,2,3-triazole-4,5-dithiolate | (NBu₄)ₙ[Ni(tazdt)₂] | rsc.org |

***dppe** = bis(diphenylphosphanyl)ethane; tazdt = 1H-1,2,3-triazole-4,5-dithiolate*

Chemosensing Applications

Chemosensors are molecules designed to bind selectively with specific analytes and produce a detectable signal, such as a change in color or fluorescence. sci-hub.seresearchgate.net The 1,2,3-triazole framework is a popular component in the design of chemosensors due to its stable, aromatic structure and the ability of its nitrogen atoms to coordinate with metal ions. researchgate.net Furthermore, the triazole ring can be readily functionalized, allowing for the attachment of signaling units (chromophores or fluorophores) and additional binding sites to enhance sensitivity and selectivity. sci-hub.seresearchgate.net

While specific studies on this compound as a chemosensor are limited, its precursor, 1,2,3-triazole-4,5-dicarboxylic acid (TADA), has been used in sensing applications. For example, gold nanoparticles functionalized with TADA (TADA-AuNPs) have been developed as a colorimetric sensor for the detection of aluminum ions (Al³⁺). nanobioletters.com The proposed mechanism involves an "interparticle cross-linking process" where the carboxylate groups of TADA on different nanoparticles coordinate with Al³⁺ ions, causing the nanoparticles to aggregate and inducing a visible color change. nanobioletters.com

The dicarboxamide derivative possesses key features that make it a promising candidate for chemosensing, particularly for anions. The two amide (-CONH₂) groups are excellent hydrogen bond donors. This feature is critical for the recognition of anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), which are strong hydrogen bond acceptors. researchgate.netrsc.org The sensing mechanism would likely involve the formation of hydrogen bonds between the amide N-H protons and the target anion, leading to a change in the electronic properties of the sensor molecule that can be detected by spectroscopic methods like fluorescence or UV-Vis absorption. rsc.org Many triazole-based sensors operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where binding to the analyte modulates the fluorescence output, often resulting in a "turn-on" or "turn-off" response. researchgate.net The combination of the triazole ring and the dual amide groups in this compound provides a strong foundation for the rational design of new, selective chemosensors.

Table 2: Sensing Applications of a Closely Related Triazole Derivative

| Sensor Material | Analyte | Detection Principle | Limit of Detection (LOD) | Ref. |

|---|---|---|---|---|

| TADA-AuNPs | Aluminum (Al³⁺) | Interparticle cross-linking aggregation | 1.5 µM | nanobioletters.com |

***TADA** = 1,2,3-triazole-4,5-dicarboxylic acid*

Exploration of Biological Activity Mechanisms for 2h 1,2,3 Triazole 4,5 Dicarboxamide Derivatives Excluding Clinical Trials and Safety

In Silico Studies of Molecular Interactions with Biological Targets

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for 1,2,3-triazole derivatives by predicting their interactions with various biological targets at a molecular level.

Molecular Docking for Enzyme and Receptor Binding Affinity

Molecular docking studies have been widely employed to predict the binding affinities and interaction patterns of 1,2,3-triazole derivatives with various enzymes and receptors implicated in disease pathogenesis. nih.govpensoft.netnih.govresearchgate.net These in silico analyses provide valuable insights into the potential mechanisms of action and guide the rational design of more potent and selective inhibitors.

One key area of investigation has been the targeting of protein tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in tumors and play a crucial role in cancer progression. nih.govresearchgate.net For instance, a series of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were designed and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking simulations revealed that the most active compounds fit well within the active sites of both EGFR and VEGFR-2, indicating their potential to inhibit these key signaling pathways in cancer. nih.gov Similarly, other studies have identified 1,2,3-triazole derivatives with potent inhibitory activity against EGFR, BRAFV600E, and EGFRT790M, with docking studies confirming their binding modes. mdpi.com

Carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in hypoxic conditions, has also been a target for 1,2,3-triazole derivatives. nih.govrsc.org Docking studies of triazole benzene (B151609) sulfonamide derivatives with human CA IX have shown favorable interactions with key residues in the active site, such as Gln92, Thr200, and His68, suggesting a mechanism for their inhibitory activity. nih.govrsc.org

The antimicrobial potential of 1,2,3-triazole derivatives has also been explored through molecular docking. Studies have targeted enzymes like Glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of the bacterial cell wall. nih.gov The docking results for novel 1,2,3-triazole-4,5-diesters and their derivatives showed good binding energies toward the target protein, suggesting they may act as inhibitors of this enzyme. nih.gov

Furthermore, in the context of antiviral research, molecular docking has been used to investigate the interactions of 1,2,3-triazole derivatives with viral proteins. For example, studies have focused on the HIV-1 capsid protein, a promising target for antiviral therapy. nih.gov Docking simulations of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have shown direct and effective interactions with recombinant CA proteins, supporting their potential as HIV-1 capsid inhibitors. nih.gov

The following table summarizes the findings of selected molecular docking studies on 1,2,3-triazole derivatives:

| Derivative Class | Target Enzyme/Receptor | Key Interacting Residues | Predicted Activity |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | EGFR, VEGFR-2 | Not specified | Dual Inhibition |

| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX | Gln92, Thr200, His68 | Inhibition |